[(3-Fluoro-4-methylphenyl)methyl]hydrazine

Catalog No.
S12547475
CAS No.
1016705-71-7
M.F
C8H11FN2
M. Wt
154.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3-Fluoro-4-methylphenyl)methyl]hydrazine

CAS Number

1016705-71-7

Product Name

[(3-Fluoro-4-methylphenyl)methyl]hydrazine

IUPAC Name

(3-fluoro-4-methylphenyl)methylhydrazine

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

InChI

InChI=1S/C8H11FN2/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4,11H,5,10H2,1H3

InChI Key

PLGFNGREPDIYMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNN)F

[(3-Fluoro-4-methylphenyl)methyl]hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a phenyl ring that has both a fluorine and a methyl substituent. Its chemical formula is C7H9FN2C_7H_9FN_2, and it is often encountered in its hydrochloride form, with the CAS number 156941-64-9. The compound exhibits solubility in water, with a solubility of approximately 0.278 mg/mL, and has a molecular weight of 176.62 g/mol .

Typical of hydrazine derivatives. These include:

  • Nucleophilic Substitution: The hydrazine moiety can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form schiff bases or other derivatives.
  • Oxidation Reactions: The compound may be oxidized to form corresponding azines or other nitrogen-containing heterocycles.

Specific reactions involving this compound have been documented, including its synthesis from the reaction of 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with 3-(2-bromoacetyl)-2H-chromen-2-one in anhydrous ethanol .

The biological activity of [(3-Fluoro-4-methylphenyl)methyl]hydrazine is an area of ongoing research. Preliminary studies suggest potential activity against various biological targets, including:

  • Antimicrobial Properties: Some derivatives have shown efficacy against bacterial strains.
  • Anti-cancer Activity: Investigations into its effects on cancer cell lines are underway, indicating possible cytotoxic properties.

The synthesis of [(3-Fluoro-4-methylphenyl)methyl]hydrazine typically involves multi-step synthetic pathways. One notable method includes:

  • Starting Materials: Equimolar quantities of 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(2-bromoacetyl)-2H-chromen-2-one.
  • Reaction Conditions: The reaction is conducted in anhydrous ethanol under reflux for approximately 2 hours.
  • Product Isolation: The crude product is filtered, washed with ethanol, and recrystallized from dimethylformamide to yield colorless crystals with a high purity .

[(3-Fluoro-4-methylphenyl)methyl]hydrazine has potential applications in several fields:

  • Pharmaceuticals: As a precursor for the synthesis of bioactive compounds.
  • Material Science: In the development of new materials or polymers that incorporate nitrogen functionalities.
  • Chemical Research: As a reagent in organic synthesis for various transformations.

Interaction studies involving [(3-Fluoro-4-methylphenyl)methyl]hydrazine focus on its reactivity with biological molecules and other chemical entities. Notable interactions include:

  • Protein Binding Studies: Understanding how this compound binds to proteins can provide insights into its biological activity.
  • Enzyme Inhibition Assays: Evaluating its potential as an enzyme inhibitor can reveal therapeutic applications.

These studies are crucial for assessing the safety and efficacy of the compound in medicinal chemistry.

Several compounds share structural similarities with [(3-Fluoro-4-methylphenyl)methyl]hydrazine, which may exhibit comparable properties. Notable examples include:

Compound NameSimilarity Index
(4-Fluoro-2-methylphenyl)hydrazine hydrochloride0.89
(3-Fluorophenyl)hydrazine hydrochloride0.88
(4-Fluorophenyl)hydrazine hydrochloride0.88
(3,5-Difluorophenyl)hydrazine hydrochloride0.84
(2,5-Difluorophenyl)hydrazine hydrochloride0.82

Uniqueness

[(3-Fluoro-4-methylphenyl)methyl]hydrazine stands out due to its specific combination of fluorine and methyl substituents on the phenyl ring, which may influence its reactivity and biological activity differently compared to other hydrazines listed above.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

154.09062652 g/mol

Monoisotopic Mass

154.09062652 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-09

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